![molecular formula C20H24F3N5O2S B5548618 2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds are often synthesized through various innovative methods that allow for the introduction of different functional groups, enhancing their biological activity and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve conjugate additions, intramolecular acylations, and nucleophilic substitution reactions. For example, the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases a versatile method for constructing pyrimidine frameworks with potential biological activity (Back & Nakajima, 2000).

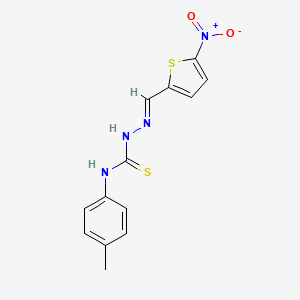

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical for their biological activity. For instance, the crystal structure analysis of certain pyrimidine derivatives reveals the importance of intramolecular interactions, such as π–π stacking and hydrogen bonding, which can influence the compound's reactivity and stability (Kumar et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, modifying their chemical properties for targeted pharmacological activities. The reactivity of these compounds is often explored through their synthesis and subsequent transformations to achieve desired biological effects, such as antimicrobial or antiproliferative activities (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and thermal stability, play a significant role in the development of pyrimidine derivatives as pharmacologically active compounds. These properties are influenced by the molecular structure and substituents present on the pyrimidine ring, affecting the compound's overall effectiveness and application potential.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their reactivity towards nucleophiles or electrophiles, are crucial for their biological activity. Understanding these properties enables the design of compounds with enhanced efficacy, selectivity, and lower toxicity for potential therapeutic use. The introduction of functional groups, such as sulfonyl moieties, can significantly impact these chemical properties, leading to novel compounds with promising pharmacological profiles (Swarbrick et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

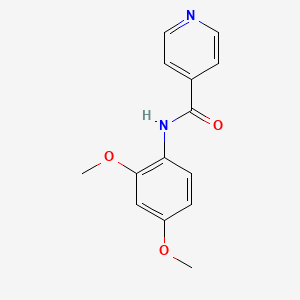

A study highlighted the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, emphasizing the chemical versatility and reactivity of compounds with a structural foundation similar to 2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine. These compounds exhibited antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Ammar et al., 2004).

Antiproliferative Activity

Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating significant antiproliferative effects against various human cancer cell lines. This indicates the compound's role in cancer research, potentially leading to new therapeutic agents (Mallesha et al., 2012).

Pharmacological Potential

Research into 2-dialkylaminobenzimidazoles, which share structural similarities with this compound, unveiled compounds with diverse pharmacological activities, including antiarrhythmic and antiaggregation effects. This suggests a wide range of potential pharmacological applications for similar compounds (Zhukovskaya et al., 2017).

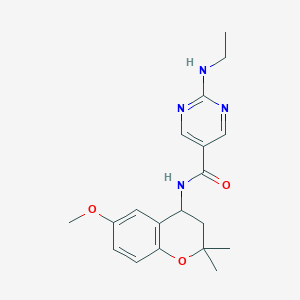

DNA Interaction and Anticancer Activity

A particular focus has been on the interaction of compounds with DNA and their potential anticancer activities. Unfused aromatic systems with terminal piperazino substituents, similar in structure to the compound , have demonstrated significant activities as DNA intercalators and amplifiers of anticancer drug action, highlighting the importance of structural features in binding to DNA and influencing biological activity (Wilson et al., 1990).

Material Science and Polymer Chemistry

In material science, derivatives with structural similarities have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit exceptional properties such as low dielectric constants, high thermal stability, and excellent mechanical strength, indicating their potential in advanced material applications (Liu et al., 2013).

Eigenschaften

IUPAC Name |

2-methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O2S/c1-15-24-18(26-8-2-3-9-26)14-19(25-15)27-10-12-28(13-11-27)31(29,30)17-6-4-16(5-7-17)20(21,22)23/h4-7,14H,2-3,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQQEFGHZPPYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)